trans-2,4-Dimethyloxetane
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Overview
Description
trans-2,4-Dimethyloxetane: is a cyclic ether with the molecular formula C5H10O . It is a four-membered ring compound with two methyl groups attached to the second and fourth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxide Opening with Trimethyloxosulfonium Ylide: One common method involves the reaction of epoxides with trimethyloxosulfonium ylide.
Cyclization Reactions: Another method involves the cyclization of intermediates such as hydroxy malonates or vinyl sulfonium salts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,4-Dimethyloxetane can undergo oxidation reactions, often leading to the formation of peroxy radicals.
Reduction: Reduction reactions can also occur, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Substitution reactions involving nucleophiles can lead to various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) and other peroxides are commonly used in oxidation reactions.
Reducing Agents:
Nucleophiles: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Peroxy radicals and other oxidized derivatives.
Substitution Products: Substituted oxetane derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Combustion Studies: trans-2,4-Dimethyloxetane is studied as an intermediate in the low-temperature combustion of n-pentane.
Biology and Medicine:
Pharmacophore Development: Oxetane-containing compounds are of interest as potential pharmacophores due to their unique structural properties and biological activities.
Industry:
Mechanism of Action
The mechanism of action for trans-2,4-dimethyloxetane involves its interaction with various molecular targets and pathways. In combustion studies, it is produced from hydroperoxyalkyl radicals and undergoes further reactions to form peroxy radicals and other intermediates . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants.
Comparison with Similar Compounds
- 2,2-Dimethyloxetane
- 2,3-Dimethyloxetane
- 2,4-Dimethyloxirane
Comparison: trans-2,4-Dimethyloxetane is unique due to its specific substitution pattern and the resulting stereochemistry. This compound exhibits different reactivity and properties compared to other dimethyloxetane isomers and related compounds . For example, the stereochemistry of this compound influences its reactivity in oxidation and substitution reactions, leading to distinct products and reaction pathways .
Properties
CAS No. |
29424-94-0 |
---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethyloxetane |
InChI |
InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
KPPWZEMUMPFHEX-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](O1)C |
Canonical SMILES |
CC1CC(O1)C |
Origin of Product |
United States |
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